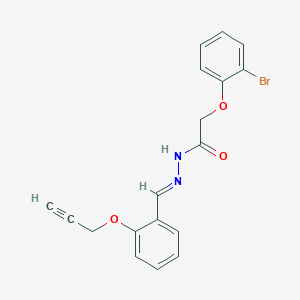![molecular formula C21H23F11N2O3 B11559072 N-octyl-4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}benzamide](/img/structure/B11559072.png)
N-octyl-4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-OCTYL-4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-OCTYL-4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]BENZAMIDE typically involves multiple steps. The process begins with the preparation of the tetrafluoropropoxypropanoic acid derivative, which is then reacted with an octylamine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-OCTYL-4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-OCTYL-4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying fluorine-containing compounds and their properties.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with proteins and enzymes can provide insights into the role of fluorine in biological processes.
Medicine
In medicine, N-OCTYL-4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]BENZAMIDE may be explored for its potential as a drug candidate. Its fluorinated structure could enhance its stability and bioavailability, making it a promising compound for pharmaceutical development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-OCTYL-4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function. The compound may interact with enzymes, altering their activity and leading to changes in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-OCTYL-4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]BENZAMIDE
- N-OCTYL-4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]BENZAMIDE
- N-OCTYL-4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]BENZAMIDE
Uniqueness
N-OCTYL-4-[2,3,3,3-TETRAFLUORO-2-(1,1,2,2,3,3,3-HEPTAFLUOROPROPOXY)PROPANAMIDO]BENZAMIDE stands out due to its high fluorine content, which imparts unique chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H23F11N2O3 |
|---|---|
Molecular Weight |
560.4 g/mol |
IUPAC Name |
N-octyl-4-[[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]amino]benzamide |
InChI |
InChI=1S/C21H23F11N2O3/c1-2-3-4-5-6-7-12-33-15(35)13-8-10-14(11-9-13)34-16(36)17(22,19(25,26)27)37-21(31,32)18(23,24)20(28,29)30/h8-11H,2-7,12H2,1H3,(H,33,35)(H,34,36) |
InChI Key |
GTTITKHSRXWWBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole](/img/structure/B11558992.png)
![2-[(4-Methylphenyl)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B11559007.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B11559021.png)
![2-{(E)-[2-({[(3,4,5-trimethoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate (non-preferred name)](/img/structure/B11559025.png)
![4-[(2-Chlorophenylimino)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11559028.png)

![N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11559040.png)
![N-({N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11559041.png)
![O-[4-(naphthalen-2-ylcarbamoyl)phenyl] diethylcarbamothioate](/img/structure/B11559043.png)
![Butanamide, N-[4-(2-hydroxy-5-methoxybenzylidenhydrazinocarbonyl)phenyl]-](/img/structure/B11559058.png)
![2-[(E)-(2-{(2Z)-3-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11559059.png)
![4-bromo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11559067.png)
![[2-(4-bromophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11559079.png)
